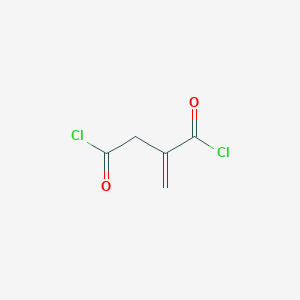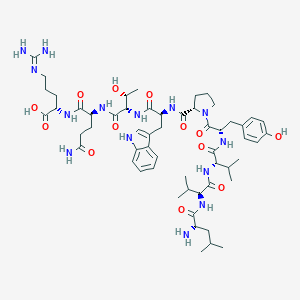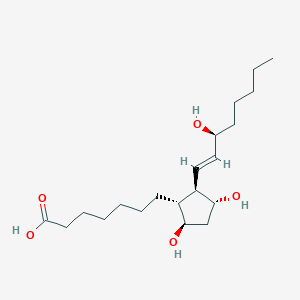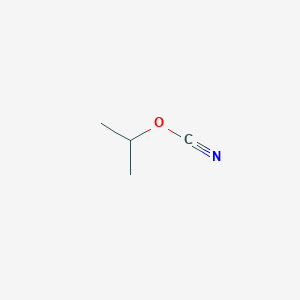
Lucidadiol
Overview
Description
Mechanism of Action
Target of Action
Lucidadiol, a triterpenoid isolated from Ganoderma lucidum , primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in regulating cell survival and apoptosis, making it a significant target in cancer therapy .
Mode of Action
This compound interacts with its targets by downregulating phospho-Akt/ERK/JNK . This downregulation leads to a decrease in cell viability and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt/MAPK pathway . By downregulating phospho-Akt/ERK/JNK, this compound induces apoptosis, which leads to a decrease in cell viability and suppression of cell mobility .
Result of Action
This compound has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . Additionally, it induces apoptosis and suppresses cell mobility in B16 melanoma cells . These effects suggest that this compound could be a potential therapeutic agent for malignant melanoma .
Biochemical Analysis
Biochemical Properties
Lucidadiol exhibits acetylcholinesterase-inhibitory activity, with an IC50 value of 31 μM . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function. The nature of this interaction is likely through binding to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft.
Cellular Effects
This compound has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . It induces apoptosis and suppresses cell mobility in B16 melanoma cells . This suggests that this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound remarkably downregulates phospho-Akt/ERK/JNK, but not p38 . This suggests that this compound exerts its effects at the molecular level by inducing apoptosis via modulation of the Akt/MAPK pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidadiol is primarily isolated from the fruiting bodies of Ganoderma lucidum through extraction and purification processes. The extraction typically involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation conditions, including temperature, humidity, and nutrient supply, are optimized to maximize the yield of this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Lucidadiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Lucidadiol has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.
Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound’s anti-cancer properties make it a promising candidate for developing new cancer therapies.
Industry: In the pharmaceutical industry, this compound is explored for its potential as an active ingredient in anti-cancer drugs.
Comparison with Similar Compounds
Lucidadiol is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:
Ganoderiol F: Another triterpenoid isolated from Ganoderma lucidum, known for its cytotoxic activities against human cervical cancer cells.
15α, 26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one: A triterpenoid with strong cytotoxic activities against human Hela cervical cancer cells.
Compared to these compounds, this compound’s unique ability to modulate the Akt/MAPK pathway and induce apoptosis in melanoma cells sets it apart as a promising anti-cancer agent .
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPOACUDFJKUHJ-GPEQXWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045682 | |
| Record name | Lucidadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252351-95-4 | |
| Record name | Lucidadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucidadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCIDADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of lucidadiol and how was it determined?
A2: this compound is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.
Q2: Have any cytotoxic activities of this compound been reported?
A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of this compound, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of this compound is warranted, potentially exploring its activity against various cancer cell lines.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)








![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)


